Apilimod

Vue d'ensemble

Description

Apilimod is a small molecule that was initially identified as an inhibitor of the production of interleukins IL-12 and IL-23. It was developed for the oral treatment of autoimmune conditions such as Crohn’s disease and rheumatoid arthritis Later, it was discovered that this compound has an additional mode of action as an inhibitor of the lipid kinase enzyme phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) . This discovery has led to its repurposing as a potential antiviral and anticancer drug .

Applications De Recherche Scientifique

Apilimod has a wide range of scientific research applications, including:

Cancer Research: this compound has shown broad anticancer activity in vitro and in vivo across all subtypes of B-cell non-Hodgkin lymphoma.

Antiviral Research: this compound has been identified as a potent inhibitor of viral infections, including Ebola virus and SARS-CoV-2 (the virus responsible for COVID-19).

Mécanisme D'action

Apilimod exerts its effects primarily through the inhibition of the PIKfyve enzyme. PIKfyve is involved in the synthesis of phosphatidylinositol-3-phosphate and phosphatidylinositol-3,5-bisphosphate, which are critical for endosomal and lysosomal function . By inhibiting PIKfyve, this compound disrupts lysosomal homeostasis, leading to cytotoxicity in cancer cells . Additionally, this compound’s inhibition of PIKfyve blocks the trafficking of viruses to their fusion sites, preventing viral entry and replication .

Safety and Hazards

Méthodes De Préparation

The synthesis of Apilimod involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

Substitution Reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions. These reactions often involve the use of reagents such as halides and amines.

Final Assembly: The final assembly of this compound involves the coupling of the pyrimidine core with other functional groups to achieve the desired structure.

Analyse Des Réactions Chimiques

Apilimod undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing nitro groups to amines.

Substitution: Substitution reactions are common in the synthesis of this compound, where various substituents are introduced onto the pyrimidine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups on the pyrimidine core.

Comparaison Avec Des Composés Similaires

Apilimod is unique among PIKfyve inhibitors due to its high specificity and potency. Similar compounds include:

Compared to these compounds, this compound has demonstrated a broader range of applications, including anticancer and antiviral activities, making it a versatile tool in scientific research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Apilimod involves the condensation of two key intermediates, a pyridine derivative and a benzimidazole derivative. The pyridine derivative is synthesized from 2-chloropyridine, while the benzimidazole derivative is synthesized from o-phenylenediamine. The two intermediates are then condensed to form Apilimod.", "Starting Materials": [ "2-chloropyridine", "o-phenylenediamine", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "chloroacetyl chloride", "sodium cyanide", "sodium methoxide", "dimethyl sulfoxide", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "2-chloropyridine is reacted with acetic anhydride and phosphorus pentoxide to form 2-acetylpyridine.", "2-acetylpyridine is reacted with chloroacetyl chloride and sodium cyanide to form N-(2-chloro-5-cyanophenyl)acetamide.", "o-phenylenediamine is reacted with sodium hydroxide and chloroacetyl chloride to form 2-chloro-N-(2-chloroacetylphenyl)benzimidazole.", "N-(2-chloro-5-cyanophenyl)acetamide and 2-chloro-N-(2-chloroacetylphenyl)benzimidazole are condensed in the presence of sodium methoxide and dimethyl sulfoxide to form Apilimod.", "Apilimod is purified by extraction with dichloromethane and ethyl acetate, followed by precipitation with methanol and water." ] } | |

Numéro CAS |

541550-19-0 |

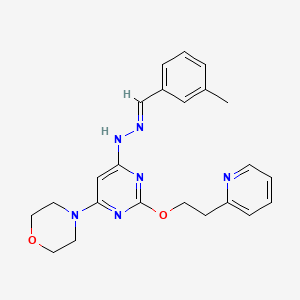

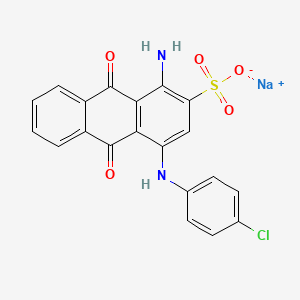

Formule moléculaire |

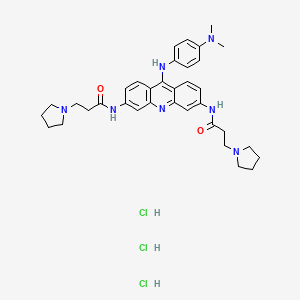

C23H26N6O2 |

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17- |

Clé InChI |

HSKAZIJJKRAJAV-UQQQWYQISA-N |

SMILES isomérique |

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

SMILES canonique |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

Autres numéros CAS |

541550-19-0 |

Pictogrammes |

Irritant |

Synonymes |

(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

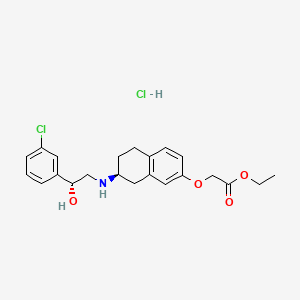

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

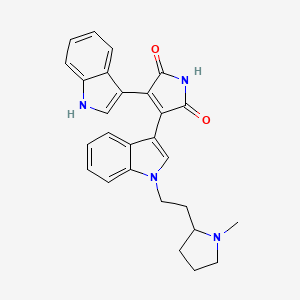

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)